
1-(Diethoxymethyl)-4-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethoxymethyl)-4-ethynylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a diethoxymethyl group and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Diethoxymethyl)-4-ethynylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-ethynylbenzaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then converted to the final product by further reaction with ethynylbenzene under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diethoxymethyl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro or halogen-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Diethoxymethyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Diethoxymethyl)-4-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the diethoxymethyl group can undergo hydrolysis to release reactive intermediates. These interactions can modulate biological pathways and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 1-(Diethoxymethyl)-4-methoxybenzene
- 1-(Diethoxymethyl)-2-methylbenzene
Comparison: 1-(Diethoxymethyl)-4-ethynylbenzene is unique due to the presence of both the diethoxymethyl and ethynyl groups, which confer distinct reactivity and properties compared to similar compounds. For example, 1-(Diethoxymethyl)-4-methoxybenzene lacks the ethynyl group, resulting in different chemical behavior and applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
72034-29-8 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1-(diethoxymethyl)-4-ethynylbenzene |
InChI |
InChI=1S/C13H16O2/c1-4-11-7-9-12(10-8-11)13(14-5-2)15-6-3/h1,7-10,13H,5-6H2,2-3H3 |
InChI-Schlüssel |
XGLBDRWPMCYXFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=C(C=C1)C#C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


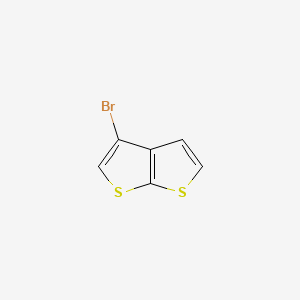
![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)
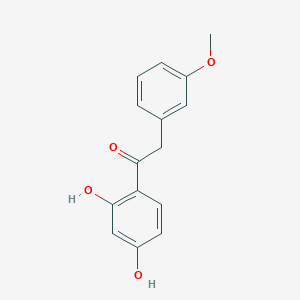

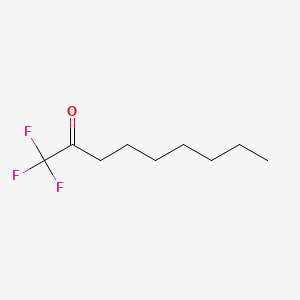
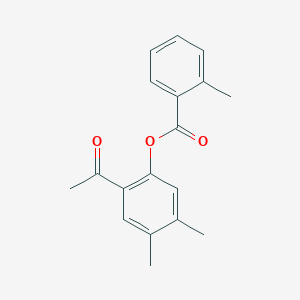
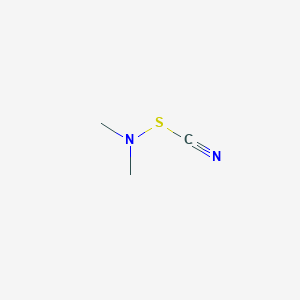
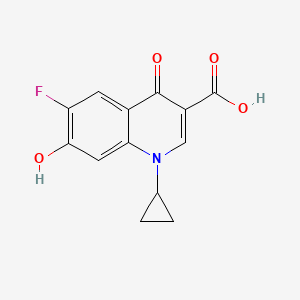
![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)
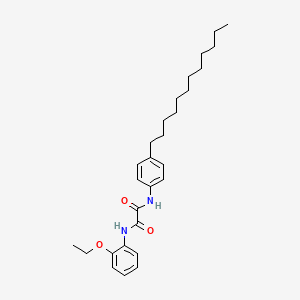

![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
methanone](/img/structure/B14145264.png)
![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
